3-Thia-7-azabicyclo[3.3.1]nonane
Description
3-Thia-7-azabicyclo[3.3.1]nonane is a bicyclic heterocyclic compound characterized by a sulfur atom at position 3 and a nitrogen atom at position 7 within its fused bicyclo[3.3.1]nonane scaffold. Its structural uniqueness arises from the combination of sulfur (thia) and nitrogen (aza) heteroatoms, which influence its electronic properties, conformational flexibility, and biological interactions. Derivatives of this compound have demonstrated pharmacological relevance, particularly as antiarrhythmic agents, as evidenced by studies on 7-benzyl-substituted analogs .
Properties
CAS No. |
329-95-3 |
|---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
3-thia-7-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H13NS/c1-6-2-8-3-7(1)5-9-4-6/h6-8H,1-5H2 |
InChI Key |
DUYSRTMRDDRCQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1CSC2 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 3-Thia-7-azabicyclo[3.3.1]nonane serves as a crucial intermediate for synthesizing complex heterocyclic compounds, facilitating the development of new materials and pharmaceuticals.
Biology
- Biological Activity : Derivatives of this compound have been studied for various biological activities, including:
- Antibacterial Properties : Some derivatives exhibit significant antibacterial effects against various pathogens.
- Neuroactive Effects : The compound has been investigated as a potential orexin receptor antagonist, which may help in treating sleep disorders and cognitive dysfunctions.
Medicine
- Therapeutic Applications : The antiarrhythmic properties of certain derivatives have been highlighted in studies, indicating their potential use in treating cardiac conditions. For instance, research on 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane has shown promising results in antiarrhythmic activity .
Industry
- Specialty Chemicals Production : The compound is explored for its utility in producing specialty chemicals, which can be applied across various sectors including pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines such as MiaPaca-2 (pancreatic cancer) and HeLa (cervical cancer) cells . This was demonstrated through assays that measured cell viability post-treatment with various concentrations of the compound.
Case Study 2: Neuroactive Effects
A study investigating the orexin receptor antagonism by this compound revealed its potential to modulate neurotransmitter release, suggesting therapeutic implications for sleep disorders . The mechanism involves binding interactions that alter neuronal excitability.
Comparison with Similar Compounds
Structural and Conformational Analysis
- This compound: X-ray studies reveal chair-boat conformations in ketone derivatives (e.g., 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one), while reduced analogs (e.g., hydroperchlorate salts) adopt chair-chair forms. The S···N distance in sulfoxide metabolites shortens to 2.863 Å, enhancing intramolecular interactions .
- Bispidine (3,7-Diazabicyclo) : Exhibits chair-chair conformations, enabling macrocycle formation via alkylation or metathesis. The dual nitrogen atoms facilitate coordination with metal ions, making it valuable in supramolecular chemistry .
- 3-Oxa-7-azabicyclo : Oxygen at position 3 increases polarity, influencing reactivity in annulation reactions for natural product synthesis .
Pharmacological and Functional Differences
- Antiarrhythmic Activity: 3-Thia-7-azabicyclo derivatives (e.g., 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate) suppress ventricular tachycardia in animal models at 3–6 mg/kg doses, comparable to lidocaine .
- Antiviral Potential: Bispidine derivatives inhibit SARS-CoV-2 3CLpro protease, with 14 compounds showing notable activity in fluorogenic assays .
- Energetic Materials : Tetraazabicyclo derivatives (e.g., 3,7-dinitro analogs) are studied for explosive properties due to high nitrogen content .
Q & A
Q. What synthetic routes are commonly employed to prepare 3-thia-7-azabicyclo[3.3.1]nonane derivatives, and how are their conformations validated?
The synthesis of this compound derivatives often involves Mannich reactions or Wolff-Kishner reductions. For example, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is synthesized via a Mannich reaction starting from 4-thianone, followed by reduction to yield the parent amine . Conformational validation is achieved using single-crystal X-ray diffraction, which distinguishes chair-chair from chair-boat conformers . NMR spectroscopy (¹H, ¹³C) and IR are also used to confirm structural integrity .
Q. How does X-ray diffraction contribute to characterizing the molecular geometry of this compound?
Single-crystal X-ray diffraction is critical for determining bond distances, angles, and conformations. For instance, the S···N contact distance in 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3-oxide was measured at 2.863 Å, shorter than its precursor (3.038 Å), indicating conformational flexibility . This method also resolves pseudo-mirror symmetry in the bicyclic system .
Advanced Research Questions
Q. What experimental models and metrics are used to evaluate the antiarrhythmic efficacy of this compound derivatives?
In vivo studies in anesthetized dogs with induced myocardial infarctions are standard. Ventricular tachycardia is triggered via pacing (240–390 beats/min), and compounds are administered intravenously. For example, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (3–6 mg/kg) abolished sustained ventricular tachycardia in 5/6 dogs, outperforming lidocaine, which only slowed tachycardia . Blood pressure changes (10–20% increase) and electrophysiological parameters are monitored .
Q. How does conformational flexibility influence the biological activity of this compound derivatives?
Chair-chair conformers (e.g., hydroperchlorate salts) exhibit enhanced antiarrhythmic activity compared to chair-boat forms. X-ray studies show that the chair-chair conformation optimizes S···N interactions, which may stabilize receptor binding . Substituents like benzyl groups at N7 further modulate activity by altering hydrophobicity and steric effects .
Q. What methodological approaches are used to quantify this compound and its metabolites in biological matrices?
A validated HPLC method employs a C6 reversed-phase column with UV detection (261 nm). Plasma/urine samples are alkalinized and extracted with chloroform. The mobile phase (acetonitrile-methanol-phosphate buffer, pH 6.8) achieves baseline separation of the parent compound and sulfoxide metabolite. Recovery rates exceed 85%, with limits of quantitation at 0.08 μg/mL (parent) and 0.03 μg/mL (metabolite) .
Q. How do heteroatom substitutions (e.g., selenium vs. sulfur) affect the pharmacological profile of bicyclo[3.3.1]nonane derivatives?
3-Selena analogues (e.g., 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane) show distinct antiarrhythmic properties due to altered electronic and steric profiles. Selenium’s larger atomic radius increases bond lengths (e.g., Se···N vs. S···N), potentially affecting receptor interactions. Comparative studies in dogs demonstrate selenium derivatives induce longer-lasting blood pressure modulation than sulfur counterparts .
Q. What computational strategies are applied to predict the activity of bicyclo[3.3.1]nonane derivatives as AMPA receptor modulators?
Molecular docking and dynamics simulations are used to assess binding to AMPA receptor modulator sites. Tricyclic 3,7-diazabicyclo[3.3.1]nonane derivatives are prioritized based on hydrophobicity and rigidity, which enhance receptor affinity. Synthesis routes are then optimized for prioritized candidates .
Q. How is stereospecific synthesis achieved in functionalizing this compound?
Grignard reactions with ketone intermediates (e.g., 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one) yield stereospecific products. X-ray analysis confirms equatorial C–C6H5 bonding in tertiary alcohols, critical for activity. Reaction conditions (e.g., solvent, temperature) are tuned to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
